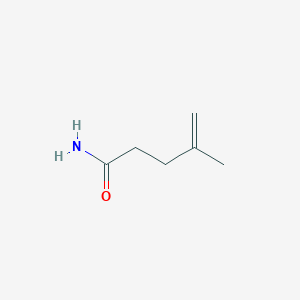

4-Methyl-4-pentenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methylpent-4-enamide” is a chemical compound with the CAS Number: 52565-61-4 . Its molecular weight is 113.16 and its IUPAC name is N-methyl-4-pentenamide .

Synthesis Analysis

The synthesis of 4-Methylpent-4-enamide involves a three-step process . The first step is the formation of the enamine . The second step involves a reaction with an electrophile to form an iminium salt . The final step is the hydrolysis of the iminium salt to reform the aldehyde or ketone .

Molecular Structure Analysis

The InChI code for 4-Methylpent-4-enamide is 1S/C6H11NO/c1-3-4-5-6 (8)7-2/h3H,1,4-5H2,2H3, (H,7,8) . The InChI key is WMSBZEVWAHDCGZ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Enamines, such as 4-Methylpent-4-enamide, act as nucleophiles in a fashion similar to enolates . They can be used as synthetic equivalents as enolates in many reactions . This process requires a three-step process: Formation of the enamine, Reaction with an electrophile to form an iminium salt, and Hydrolysis of the iminium salt to reform the aldehyde or ketone .

Physical and Chemical Properties Analysis

科学的研究の応用

Biomimetic Cyclization for Azapolycycles Synthesis

Enamide 4, a derivative closely related to 4-Methylpent-4-enamide, has been explored for its efficacy as a precursor in biomimetic cyclizations to construct larger azapolycycles such as azasteroids. Using FeCl(3).6H(2)O as a cyclization promoter, enamides can yield tricycles, showcasing their potential in synthetic organic chemistry (Sen & Roach, 1996).

Catalytic Behavior in Conversion Processes

Research on the acid-base properties of oxide systems, particularly in the conversion of 4-methylpentan-2-ol to 4-methylpent-1-ene, highlights the relevance of 4-Methylpent-4-enamide in catalytic applications. This conversion is crucial for the manufacture of polymers with superior technological properties (Cutrufello et al., 2002).

Novel Biginelli Dihydropyrimidinone Derivatives

The synthesis of enaminone, closely related to 4-Methylpent-4-enamide, has been achieved under solvent-free conditions. This process led to the creation of novel dihydropyrimidinone derivatives with an imidazole moiety, contributing to advancements in pharmaceutical chemistry (Bhat et al., 2019).

Isomerization for Enamide Synthesis

A study on the isomerization of N-allyl amides to form geometrically defined enamides underscores the significance of compounds like 4-Methylpent-4-enamide in producing bioactive pharmacophores. This method allows for the creation of Z-di-, tri-, and tetrasubstituted enamides with high geometric selectivity (Trost, Cregg, & Quach, 2017).

Copolymerization for Material Science

The structure of copolymers of 4-methylpent-1-ene, a compound similar to 4-Methylpent-4-enamide, offers insights into the field of material science. The study of their IR spectra and copolymerization processes contributes to the understanding of polymer chemistry (Bakayutov et al., 1975).

Synthesis of Enamides in Antitumor Macrolides

Research on the assembly of enamides using copper(I) carboxylate-catalyzed substitution has applications in developing natural products like lobatamides and oximidine. This approach is vital in medicinal chemistry, particularly in antitumor studies (Shen & Porco, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-methylpent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFFOEXPURTKPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2693716.png)

![ethyl 4-(2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2693718.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693720.png)

![2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2693725.png)

![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)

![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)

![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)